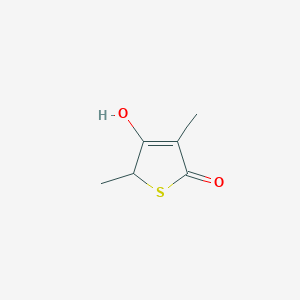

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one

Description

The focus of this article is the chemical compound 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one. The molecular and structural data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O₂S |

| Molecular Weight | 144.19 g/mol |

| CAS Number | 95603-70-6 |

| IUPAC Name | 4-hydroxy-3,5-dimethyl-5-sulfanylidenefuran-2-one |

This compound is systematically classified as a thiolactone. Thiolactones are heterocyclic compounds that are analogs of lactones, where a sulfur atom replaces an oxygen atom within the ring structure, adjacent to a carbonyl group. nih.gov The core of this molecule is a five-membered thiophene (B33073) ring containing a ketone group, which is characteristic of the thiophen-2-one structure.

This compound is also considered a member of the thiotetronic acid family. Thiotetronic acids are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their biological activities. A prominent example is the natural product Thiolactomycin, which shares the 4-hydroxy-thiophen-2-one core. nih.gov The nomenclature of these compounds can sometimes be complex, with variations in the numbering and naming of substituents on the thiophene ring.

The fundamental structure of these compounds is the 4-hydroxy-2(5H)-thiophenone ring. The diverse reactivity of the thiolactone ring, particularly its susceptibility to ring-opening reactions by nucleophiles like amines, makes it a versatile scaffold in chemical synthesis. nih.gov This reactivity allows for the introduction of various functional groups, leading to the generation of a wide array of derivatives with potentially novel properties.

The exploration of this compound and its analogs is intrinsically linked to the discovery of the natural antibiotic Thiolactomycin in 1982 from a soil actinomycete, Nocardia sp. nih.gov The unique structure of Thiolactomycin, featuring a five-membered thiolactone ring, sparked considerable interest in the synthesis of its core structure and related analogs. nih.govnih.gov

Early research efforts were largely driven by the desire to understand the structure-activity relationships of Thiolactomycin and to develop new antibacterial agents. These initial synthetic endeavors were often complex, involving multiple steps to construct the substituted thiolactone ring. nih.gov Over the past few decades, various synthetic strategies have been developed to access the 4-hydroxy-thiophen-2-one scaffold, reflecting the evolution of synthetic organic chemistry. nih.govstrath.ac.uk

The study of the biosynthesis of Thiolactomycin has also provided valuable insights into the natural formation of this class of compounds. Research has revealed that the biosynthesis involves a unique cyclization process incorporating a sulfur atom from L-cysteine. acs.org This understanding of the biosynthetic pathway has opened up possibilities for chemoenzymatic synthesis and the generation of novel analogs through genetic engineering of the biosynthetic gene clusters. nih.gov

The contemporary research landscape for this compound and its analogues is vibrant and expanding. Recent studies continue to explore the synthesis of novel derivatives with a focus on their potential biological activities. The thiotetronate core is recognized as a privileged scaffold in medicinal chemistry, with analogues exhibiting a range of biological effects, including antibacterial and potential anticancer activities. rsc.org

Modern synthetic efforts are focused on developing more efficient and stereoselective methods to access these compounds. The versatility of the thiolactone chemistry allows for its use as a platform for macromolecular engineering, including the synthesis of functional polymers. rsc.org The ability of the thiolactone ring to undergo one-pot, multi-step reactions makes it an attractive tool for creating complex molecular architectures. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

3-hydroxy-2,4-dimethyl-2H-thiophen-5-one |

InChI |

InChI=1S/C6H8O2S/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 |

InChI Key |

OROGUZVNAFJPHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C(C(=O)S1)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 3,5 Dimethyl 5h Thiophen 2 One and Its Key Intermediates

Established Synthetic Routes to the Core 3,5-Dimethylthiotetronic Acid Scaffold

The synthesis of the core 4-hydroxy-thiophen-2-one structure has been approached through several multi-step sequences. One general and established method involves the reaction of α-halocarboxylic acid esters with thioacetic acid, followed by intramolecular cyclization.

A representative synthesis for analogous thiolactone structures begins with the esterification of a substituted acrylic acid. The resulting ester undergoes bromination to yield a dibromoester. This intermediate is then reacted with a thiol, such as ethyl 2-mercapto-propionate. The subsequent steps involve an intramolecular Dieckmann condensation to form the five-membered thiophenone ring. Finally, hydrolysis and decarboxylation under acidic conditions yield the target 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one scaffold.

A general procedure for creating similar thiolactone analogues involves dissolving a bromo-intermediate in a solvent like chloroform (B151607) at reduced temperatures (e.g., 273 K). nih.gov The reaction is allowed to proceed for an extended period, often up to 20 hours. nih.gov Following the removal of the solvent, the crude mixture is redissolved in a solvent such as tetrahydrofuran (B95107) (THF), and reagents like triethylamine (B128534) and thioacetic acid are added to facilitate the cyclization and formation of the thiophenone ring. nih.gov The final cyclization step is typically stirred for another 18 hours at ambient temperature. nih.gov Purification is then carried out using vacuum filtration over silica. nih.gov

Regioselective Functionalization Strategies at the Thiophene (B33073) Ring and Substituents (e.g., C2 and C4 O-alkylation, C5-substitution)

Once the core 3,5-dimethylthiotetronic acid scaffold is obtained, its functionalization is key to creating a diverse library of analogues. The reactivity of the thiophenone ring allows for regioselective modifications at several positions.

C4 O-alkylation: The hydroxyl group at the C4 position is a prime site for functionalization. O-alkylation can be achieved under basic conditions by treating the thiotetronic acid with an appropriate alkyl halide. The choice of base and solvent is critical to control the selectivity between O-alkylation and potential C-alkylation at the C3 position.

C5-substitution: The carbon at the C5 position is prochiral and can be substituted with various alkyl or aryl groups. Introducing substituents at this position is often accomplished early in the synthetic sequence, prior to the ring-closing cyclization. For instance, starting with a substituted α-mercaptopropionate allows for the direct incorporation of a desired group at the C5 position of the final thiotetronic acid product. This approach is fundamental in the synthesis of Thiolactomycin and its analogues, where a complex side chain is present at C5. nih.gov

C2-substitution: While less common, modification at the C2 carbonyl group can be envisioned through reactions like olefination or conversion to a thiocarbonyl. However, these transformations can be challenging due to the lactone's stability and potential for ring-opening reactions.

The regioselectivity of these reactions is a subject of ongoing research, with computational studies such as Density Functional Theory (DFT) calculations being employed to understand and predict the reaction mechanisms and energy profiles for related sulfur-containing heterocyclic systems. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for the efficient synthesis of this compound and its derivatives, aiming to maximize yield and regioselectivity while minimizing side products. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In analogous heterocyclic syntheses, systematic studies have demonstrated the profound impact of these variables. For example, in copper-catalyzed reactions for synthesizing thiopyran derivatives, catalyst loading, solvent polarity, and temperature were all critical factors influencing the outcome. rsc.org

Table 1: Factors for Optimization in Thiotetronic Acid Synthesis

| Parameter | Considerations | Potential Outcomes |

|---|---|---|

| Catalyst | Type (e.g., acid, base, metal), concentration | Improved reaction rates, enhanced selectivity, reduced side reactions. |

| Solvent | Polarity, aprotic vs. protic | Affects solubility of reactants and intermediates, can influence reaction pathways. |

| Temperature | Varies from low to reflux conditions | Controls reaction kinetics; higher temperatures may increase rates but can also lead to decomposition or side products. |

| Reaction Time | Monitored by techniques like TLC or LC-MS | Shorter times are desirable for efficiency; longer times may be needed for completion but risk byproduct formation. |

| Base/Acid | Stoichiometry, strength (e.g., NaOH, K2CO3, p-TsOH) | Crucial for deprotonation steps, cyclization, and controlling pH to prevent unwanted side reactions like hydrolysis. nih.gov |

For the final hydrolysis and cyclization step in a typical thiolactone synthesis, a 24-hour reaction at 333 K using sodium hydroxide (B78521) has been reported. nih.gov The subsequent workup involves careful pH adjustment to isolate the product. nih.gov Such prolonged reaction times and specific temperatures highlight the need for careful optimization to potentially reduce energy consumption and improve throughput.

Exploration of Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and efficient routes for preparing heterocyclic scaffolds like thiotetronic acids. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool to accelerate organic reactions. For the synthesis of related heterocyclic systems, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating. mdpi.com

Mechanochemistry: The use of solvent-free or low-solvent mechanochemical methods, such as ball milling, is another promising green approach. This technique can lead to high yields and avoids the need for large quantities of volatile organic solvents, simplifying purification and reducing environmental impact. mdpi.com

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. Designing an MCR for the 3,5-dimethylthiotetronic acid scaffold could significantly streamline its synthesis from simple precursors. mdpi.com

Sustainable Catalysis: The replacement of stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts is a core tenet of green chemistry. The exploration of solid acid catalysts or biocatalysts for the key cyclization and functionalization steps could offer more sustainable alternatives to traditional methods. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established, predictable | Long reaction times, high energy consumption, often requires purification by chromatography. |

| Microwave Irradiation | Rapid reaction rates, improved yields, high reproducibility | Requires specialized equipment, potential for localized overheating. |

| Mechanochemistry | Solvent-free or reduced solvent, high efficiency | Scalability can be a challenge, monitoring reaction progress is difficult. |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste | Requires careful design of substrates and conditions to achieve desired product. |

By embracing these modern methodologies, the synthesis of this compound can become more efficient, cost-effective, and environmentally benign, facilitating further research into its chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3,5 Dimethyl 5h Thiophen 2 One

Enol-Keto Tautomerism and its Influence on Chemical Transformations

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one can exist in equilibrium between its keto and enol forms. This tautomerism is a fundamental aspect of its chemistry, influencing its reactivity. The enol form possesses a nucleophilic carbon at the C3 position, making it susceptible to electrophilic attack, while the keto form's reactivity is dominated by the carbonyl group.

Studies on the analogous compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have shown that the keto-enol tautomerism and the rate of racemization are significantly influenced by pH. nih.gov The tautomerism and racemization of HDMF were found to be at their lowest between pH 4 and 5. nih.gov However, these processes were catalyzed under more acidic conditions (pH 2) and particularly at pH values greater than 7. nih.gov At a pH of 7.2, approximately 50% of the protons at the C2 position were exchanged with deuterium (B1214612) within one hour, indicating a rapid equilibrium. nih.gov This suggests that the reactivity of this compound could also be manipulated by controlling the pH of the reaction medium, thereby favoring either the keto or enol tautomer for specific chemical transformations.

Table 1: Influence of pH on Tautomerism and Racemization Rate of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) - An Analogous Furanone Data based on studies of a structurally similar furanone and presented here for illustrative purposes.

| pH | Tautomerism and Racemization Rate | Observations |

| 2 | Catalyzed | Increased rate of interconversion between tautomers. nih.gov |

| 4-5 | Lowest | The compound is most stable in this pH range, with minimal tautomerization. nih.gov |

| >7 | Catalyzed | Significant increase in the rate of tautomerization and racemization. nih.gov |

Nucleophilic and Electrophilic Reactions of the Thiophenone Ring and Side Chains

The thiophenone ring in this compound is susceptible to both nucleophilic and electrophilic attacks, a characteristic feature of thiophene (B33073) derivatives. The presence of the electron-withdrawing carbonyl group and the electron-donating hydroxyl and methyl groups modulates the reactivity of the ring.

Nucleophilic Reactions: Aromatic nucleophilic substitution (SNAr) is a common reaction for thiophene derivatives, particularly those bearing electron-withdrawing groups. nih.gov Computational studies on 2-methoxy-3-X-5-nitrothiophenes have shown that these reactions typically proceed through a stepwise addition/elimination mechanism. nih.gov The reaction is initiated by the nucleophilic addition to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.gov This is followed by proton transfer and elimination of the leaving group. nih.gov While no specific studies on SNAr reactions of this compound were found, it is plausible that the C3 and C5 positions could be susceptible to nucleophilic attack, especially if the hydroxyl group is converted to a better leaving group.

Electrophilic Reactions: The enol form of this compound is expected to undergo electrophilic substitution at the C3 position due to the increased electron density at this carbon. The reactivity of the side-chain methyl groups is generally low, but they could potentially undergo radical substitution under specific conditions.

Reaction Mechanism Elucidation for Derivatization (e.g., formation of reactive anions for C5-substitution)

The derivatization of this compound, particularly at the C5 position, is of synthetic interest for creating analogues of bioactive molecules like Thiolactomycin. nih.gov The formation of a reactive anion is a key step in achieving C5-substitution.

Deprotonation of the hydroxyl group at C4 would generate an enolate-like anion. The negative charge can be delocalized across the O=C-C=C-O system, increasing the nucleophilicity of both the oxygen and the C3 carbon. However, for C5-substitution, the formation of a carbanion at the C5 position is necessary. This can be achieved by deprotonation of the C5-H bond using a strong base. The resulting anion would be a potent nucleophile, capable of reacting with a variety of electrophiles to introduce substituents at the C5 position.

While specific mechanistic studies for this compound are not available, the synthesis of various 5-substituted analogs of Thiolactomycin suggests that such C5-alkylation is a feasible and important transformation for this class of compounds.

Redox Chemistry and Other Functional Group Interconversions

The secondary alcohol at the C4 position (in the reduced form of the keto group) could be oxidized to a ketone. Conversely, the carbonyl group at C2 could potentially be reduced to a secondary alcohol. The sulfur atom in the thiophene ring is in a reduced state and could be oxidized to a sulfoxide (B87167) or a sulfone under strong oxidizing conditions. Such oxidations would significantly alter the electronic properties and reactivity of the molecule.

Furthermore, the hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, to yield a variety of derivatives. The carbonyl group could participate in reactions such as the formation of imines or hydrazones. These functional group interconversions provide avenues for the synthesis of a diverse library of derivatives based on the this compound scaffold.

Table 2: Potential Functional Group Interconversions of this compound This table outlines plausible reactions based on the functional groups present in the molecule.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Carbonyl (C=O) | Reduction | NaBH4, LiAlH4 | Secondary Alcohol (C-OH) |

| Carbonyl (C=O) | Reductive Amination | Amine, NaBH3CN | Amine |

| Hydroxyl (C-OH) | Esterification | Acyl chloride, Carboxylic acid (with acid catalyst) | Ester |

| Hydroxyl (C-OH) | Etherification | Alkyl halide (with base) | Ether |

| Thioether (-S-) | Oxidation | H2O2, m-CPBA | Sulfoxide, Sulfone |

Structure Elucidation and Advanced Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one (C₆H₈O₂S), HRMS would verify the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. The theoretical exact mass would be calculated and compared to the experimental value.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the molecule's structure. Key fragments would be expected from the cleavage of the thiophenone ring and the loss of substituents like methyl or hydroxyl groups. While specific fragmentation data for this compound is unavailable, a hypothetical analysis would identify characteristic losses to confirm the connectivity of the atoms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments

Multi-dimensional NMR spectroscopy is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity and stereochemistry of the molecule.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups and the proton on the stereocenter at the C5 position. The chemical shift and coupling constants would provide information about their chemical environment and spatial relationships.

¹³C-NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon, the enol carbons, the sp³ carbon at the C5 position, and the two methyl carbons.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal proton-proton coupling correlations, helping to establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton.

Without experimental data, a table of expected chemical shifts cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption around 1700-1650 cm⁻¹ would correspond to the C=O stretching of the lactone. C=C stretching from the enol system would appear around 1650-1600 cm⁻¹. C-H stretching and bending vibrations for the methyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C-S stretching vibrations of the thiophene (B33073) ring are often more prominent in the Raman spectrum.

A detailed data table of vibrational frequencies is not available from existing research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomer Differentiation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The this compound contains a conjugated enone system, which is expected to result in a characteristic absorption maximum (λmax) in the UV-Vis spectrum. The position and intensity of this absorption are sensitive to the molecular structure and solvent, making this technique useful for differentiating between isomers. For instance, the λmax for this compound would likely differ from that of its isomer, 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, due to the different arrangement of the conjugated system. However, specific experimental λmax values for the title compound have not been reported.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide accurate bond lengths, bond angles, and the stereochemical configuration at the C5 chiral center. A successful crystallographic analysis would confirm the connectivity established by NMR and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. A study on the isomer 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one has been published, revealing its crystal structure, but no such data is available for this compound. nih.gov

Computational and Theoretical Studies on 4 Hydroxy 3,5 Dimethyl 5h Thiophen 2 One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Properties

There is no specific published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic structure and molecular properties of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one. Such studies for other heterocyclic compounds often involve calculating optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps to understand the molecule's reactivity and electronic characteristics. d-nb.info However, these specific calculations for the title compound have not been documented in the available literature.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational studies aimed at predicting the spectroscopic parameters (e.g., IR, Raman, NMR) and performing a detailed conformational analysis for this compound are not found in the reviewed scientific literature. While experimental crystal structure data is available for isomers like 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, which provides insight into bond lengths and angles in the solid state, a corresponding computational conformational analysis for this compound is not available. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulations have been published that specifically investigate the dynamic behavior and intermolecular interactions of this compound. MD simulations are powerful tools for understanding how molecules behave over time and interact with their environment, such as solvents or biological receptors. While studies on the parent compound 2(5H)-thiophenone have utilized dynamics simulations to explore photochemical reactions, this work does not extend to the substituted title compound. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Detailed computational modeling of reaction mechanisms, including the identification of transition states, involving this compound is not present in the current scientific literature. Research on the photochemistry of the unsubstituted 2(5H)-thiophenone has identified reaction pathways and relaxation mechanisms upon photoexcitation, but similar mechanistic studies for this compound have not been reported. rsc.org

In silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

Specific in silico studies to predict the molecular interactions and establish structure-activity relationships (SAR) for this compound and its derivatives are not available. Thiophene (B33073), as a general scaffold, is recognized in medicinal chemistry for its role in drug-receptor interactions, and SAR studies are often performed on various thiophene-containing compounds. nih.gov However, a dedicated in silico SAR analysis for the this compound structure itself has not been documented in the reviewed literature.

Exploration of Broader Academic Applications and Future Research Directions

Role as a Privileged Scaffold or Building Block in Complex Organic Synthesis

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of novel therapeutic agents. researchgate.net Thiophene (B33073) and its derivatives are widely recognized as privileged structures in medicinal chemistry. nih.gov They serve as foundational building blocks for creating libraries of compounds in the search for new lead molecules for drug discovery. clinicalresearchnewsonline.com

The 4-hydroxy-thiophen-2-one core, present in 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one, is particularly noteworthy as it is related to the naturally occurring antibiotic Thiolactomycin. nih.gov The synthesis of analogues of such natural products is a significant area of research, though it often presents complex challenges. For instance, creating enantiomerically pure versions of Thiolactomycin analogues has historically required lengthy, multi-step synthetic routes, which has somewhat limited the clinical development of this scaffold. nih.gov Despite these hurdles, the thiophenone framework remains a valuable starting point for the synthesis of complex, biologically active molecules, with ongoing research focused on developing more efficient synthetic strategies. nih.govnih.gov

| Application Area | Significance of Thiophenone Scaffold | Key Research Focus |

| Medicinal Chemistry | Serves as a "privileged structure" for drug discovery. nih.gov | Development of novel therapeutic agents. nih.gov |

| Natural Product Synthesis | Core structure of antibiotics like Thiolactomycin. nih.gov | Overcoming complex synthetic challenges to create analogues. nih.gov |

| Combinatorial Chemistry | Used as a versatile building block to generate compound libraries. clinicalresearchnewsonline.com | Identification of new lead molecules. clinicalresearchnewsonline.com |

Potential in Materials Science and Polymer Chemistry

Thiophene-based materials have become a cornerstone of interdisciplinary research, spanning from the fabrication of electronic devices to the development of advanced sensors. researchgate.net The versatility of thiophene chemistry allows for the creation of a wide array of functionalized materials. researchgate.net Polymers derived from thiophene are a particularly important class of conductive polymers, valued for their environmental stability, good electrochemical activity, and ease of processing. scientific.net

The incorporation of the this compound scaffold into polymeric structures holds potential for creating novel materials with tailored properties. Thiophene-based polymers are extensively studied for their use in:

Organic Electronics: Applications include organic light-emitting diodes (OLEDs), organic thin-film transistors, and organic photovoltaics. researchgate.net

Conductive Polymers: These materials possess exceptional electrical and optical properties combined with excellent chemical and thermal stability. rsc.org

Polymer Stabilization: Thiophene derivatives have been investigated as photostabilizers for materials like poly(vinyl chloride) (PVC), where they can reduce photodegradation by absorbing UV radiation. researchgate.net

The synthesis of these advanced polymers often involves methods like oxidative polymerization or direct arylation polycondensation to fine-tune their electronic and structural characteristics. researchgate.net

Catalytic Applications or Ligand Design in Organometallic Chemistry

The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to transition metals, making thiophene derivatives valuable components in ligand design for organometallic chemistry and catalysis. researchgate.net The way a thiophene-based ligand binds to a metal center can dictate the reactivity and outcome of a catalytic reaction. acs.org This has led to the development of specialized catalytic systems for a variety of chemical transformations.

Recent research highlights several areas where thiophene-based ligands are crucial:

Cross-Coupling Reactions: Palladium-catalyzed systems utilizing specific ligands enable the direct functionalization of thiophene rings, a powerful tool for building molecular complexity. nih.govresearchgate.net For instance, a bidentate S,O-ligand has been used to promote the C-2 olefination of thiophenes under mild conditions. researchgate.net

Polymerization Catalysis: Rare-earth metal complexes supported by thiophene-containing ligands have shown high selectivity in the polymerization of dienes, such as butadiene. acs.org The structure of the ligand, including the thiophene moiety, strongly influences the performance of the catalyst. acs.org

Understanding Reactivity: The study of how thiophenes interact with transition metal complexes is fundamental to understanding catalytic processes like hydrodesulfurization in the petroleum industry and stimulating new applications in synthetic organic chemistry. researchgate.netacs.org

Interdisciplinary Research involving Advanced Chemical Methodologies

The study and application of this compound and related compounds are intrinsically linked with advanced chemical methodologies that cross disciplinary boundaries. These methodologies are essential for the synthesis, characterization, and application of such molecules.

Key methodologies include:

Advanced Synthesis: Modern synthetic organic chemistry provides a powerful toolkit for constructing and modifying the thiophenone core. This includes various metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Kumada reactions, as well as more recent innovations like Direct Arylation Polymerization (DArP) and C-H bond functionalization. nih.govnih.govunito.it Microwave-assisted synthesis has also been employed to create thiophene oligomers efficiently. nih.gov

Analytical Techniques: A suite of advanced analytical methods is required to characterize these compounds and the materials derived from them. This involves techniques for determining molecular structure, purity, and physical properties, which are central to fields like analytical, organic, and materials chemistry. unicam.it

Green Chemistry: There is a continuous effort to develop more environmentally friendly synthetic methods for preparing thiophene-fused systems, aligning with the principles of green chemistry. unicam.itnih.gov

Flow Chemistry and Computational Studies: Emerging areas like flow chemistry and the use of computational models represent the forefront of chemical research, enabling more efficient, controlled synthesis and a deeper understanding of reaction mechanisms and molecular properties. unimi.it

| Methodology | Application in Thiophenone Chemistry | Reference |

| Metal-Catalyzed Cross-Coupling | Synthesis and functionalization of the thiophene ring. | nih.gov, unito.it |

| C-H Functionalization | Direct installation of new functional groups. | nih.gov |

| Microwave-Assisted Synthesis | Rapid and efficient preparation of thiophene derivatives. | nih.gov |

| Environmental Chemistry | Development of sustainable and "green" synthetic processes. | nih.gov, unicam.it |

Emerging Research Avenues and Challenges in Thiophenone Chemistry

While the thiophenone scaffold holds considerable promise, several challenges and emerging research avenues will shape its future development. A primary challenge lies in the synthesis of these molecules. The creation of complex thiophenone derivatives, particularly in an enantiomerically pure form, can be arduous and inefficient, which has restricted their broader application, especially in clinical settings. nih.gov

Future research is likely to focus on several key areas:

Efficient Synthetic Methods: A major goal is the development of more effective, atom-economical, and environmentally friendly synthetic routes. nih.gov This includes creating methods for the regioselective and stereoselective functionalization of the thiophenone core. nih.gov

New Materials: Further exploration of thiophenone-based polymers and materials for electronics, sensors, and other advanced applications remains a fertile area of research. researchgate.net

Catalysis Innovation: Designing novel thiophenone-based ligands could lead to new catalysts with enhanced activity, selectivity, and stability for a range of chemical transformations.

Medicinal Chemistry: Overcoming synthetic hurdles will unlock the full potential of the thiophenone scaffold for developing new therapeutic agents to address a wide range of diseases. nih.gov

The continued interdisciplinary collaboration between synthetic chemists, materials scientists, and chemical biologists will be essential to overcoming the current challenges and realizing the full potential of this compound and the broader class of thiophenone compounds.

Q & A

Q. What synthetic strategies are recommended for preparing 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one with high purity?

Methodological Answer: Synthesis typically involves cyclization of substituted thiophene precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key steps include:

- Precursor Functionalization : Use of alkylating agents to introduce methyl groups at the 3- and 5-positions.

- Cyclization : Acid- or base-catalyzed intramolecular esterification or lactonization.

- Purification : Recrystallization from ethanol or acetone to achieve ≥98% purity, followed by column chromatography for intermediates .

Q. Example Table: Synthetic Optimization

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, DMF, 0°C → RT | 65 | 90 |

| Cyclization | H₂SO₄ (cat.), reflux, 2h | 78 | 95 |

| Purification | Ethanol recrystallization | 85 | 99 |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and tautomeric forms. For example, the hydroxyl proton appears as a broad singlet (δ 10-12 ppm), while methyl groups resonate at δ 2.1-2.5 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) confirm lactone and hydroxyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₇H₈O₂S: 156.0245).

- Elemental Analysis : Carbon, hydrogen, and sulfur content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism in this compound?

Methodological Answer: Tautomerism between the lactone and enol forms can lead to split or broadened peaks. Strategies include:

- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow interconversion and resolve splitting .

- X-ray Crystallography : Determine the dominant tautomer in the solid state. For example, X-ray data may confirm the lactone form’s prevalence .

- Computational Modeling : Use density functional theory (DFT) to calculate tautomer stability and predict NMR shifts .

Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent interactions, particularly for aqueous stability studies.

- Reactivity Indices : Compute Fukui functions to identify nucleophilic/electrophilic regions .

Q. Example Table: DFT-Calculated Parameters

| Parameter | Gas Phase | Water (PCM) |

|---|---|---|

| HOMO (eV) | –6.2 | –5.9 |

| LUMO (eV) | –1.8 | –1.6 |

| Band Gap (eV) | 4.4 | 4.3 |

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature.

- Kinetic Studies : Fit degradation data to Arrhenius equations to predict shelf-life .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.